molecular formula C19H12N2O3 B254231 2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile

2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile

Cat. No. B254231
M. Wt: 316.3 g/mol
InChI Key: HRQDHPFNMWJQJQ-UHFFFAOYSA-N
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Description

2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile, also known as HMC, is a synthetic compound that belongs to the class of chromenes. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In

Mechanism of Action

The mechanism of action of 2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile is not fully understood. However, it has been suggested that 2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile may exert its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways. 2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile has also been shown to inhibit the activity of enzymes, such as COX-2 and iNOS, which are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of immune cells. Additionally, 2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile has been shown to have anti-oxidant properties, which may protect against oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its structure and purity. 2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using 2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile in lab experiments. 2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile may have limited solubility in certain solvents, which may affect its bioavailability. Additionally, 2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile may have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

For the study of 2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile include further elucidating its mechanism of action, investigating its pharmacokinetics and pharmacodynamics in vivo, and exploring its potential applications in the treatment of other diseases.

Synthesis Methods

2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile can be synthesized by the reaction of 6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one with malononitrile in the presence of a base. The reaction takes place under reflux in a suitable solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile has been found to have anti-oxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.

properties

Product Name

2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile

Molecular Formula

C19H12N2O3

Molecular Weight

316.3 g/mol

IUPAC Name

2-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]propanedinitrile

InChI

InChI=1S/C19H12N2O3/c1-23-15-5-2-12(3-6-15)19-9-16(13(10-20)11-21)17-8-14(22)4-7-18(17)24-19/h2-9,22H,1H3

InChI Key

HRQDHPFNMWJQJQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=C(C#N)C#N)C3=C(O2)C=CC(=C3)O

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C#N)C#N)C3=C(O2)C=CC(=C3)O

Origin of Product

United States

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